
N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide
Overview
Description
TY 52156: is a potent and selective antagonist of the sphingosine 1-phosphate receptor 3 (S1P3). It is known for its ability to inhibit the sphingosine 1-phosphate-stimulated calcium response in human cells expressing the sphingosine 1-phosphate receptor 3 . The compound has a molecular formula of C₁₈H₁₉Cl₂N₃O and a molecular weight of 364.27 g/mol .
Scientific Research Applications
TY 52156 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Used as a tool compound to study the sphingosine 1-phosphate receptor 3 signaling pathways.
- Helps in understanding the role of sphingosine 1-phosphate in various biochemical processes.
Biology
- Investigates the effects of sphingosine 1-phosphate receptor 3 antagonism on cellular functions.
- Studies the role of sphingosine 1-phosphate in cell proliferation, migration, and apoptosis.
Medicine
- Explores potential therapeutic applications in diseases where sphingosine 1-phosphate signaling is implicated, such as cancer, cardiovascular diseases, and inflammatory conditions .
Industry
- Utilized in the development of new pharmaceuticals targeting sphingosine 1-phosphate receptors.
- Applied in the production of research chemicals and reagents.
Biochemical Analysis
Biochemical Properties
TY-52156 acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM . It inhibits the S1P-induced expansion of various cancer cells, including A549, LNCaP, U251MG, and OVCAR-5 . TY-52156 displays about 30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors and does not affect 24 different G-protein coupled receptors . It blocks S1P-induced expression of Hes1 and reduces the ALDH-positive cell population . Additionally, TY-52156 inhibits the tumorigenicity of SphK1-overexpressing ALDH-positive cells following chronic administration .
Cellular Effects
TY-52156 has significant effects on various types of cells and cellular processes. It effectively attenuates LPS-induced inflammation by suppressing the expression of proinflammatory cytokines and restores the endothelial barrier by repairing adherens junctions and reducing vascular leakage . In cancer cells, TY-52156 inhibits the expansion of cancer stem cells and reduces the tumorigenicity of SphK1-overexpressing cells . It also enhances the efficacy of CAR-T cell therapy by inhibiting T-cell exhaustion and regulating the recruitment of proinflammatory macrophages .
Molecular Mechanism
At the molecular level, TY-52156 exerts its effects by selectively binding to the S1P3 receptor and inhibiting its activity . This inhibition leads to a reduction in S1P-induced calcium release and Rho activation in vascular smooth muscle cells . TY-52156 also blocks the S1P-induced phosphorylation of p44/p42 MAPK, which is involved in cell signaling pathways . Additionally, it suppresses the expression of Hes1, a transcription factor involved in the regulation of stem cell properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TY-52156 have been observed to change over time. Chronic administration of TY-52156 has been shown to inhibit the tumorigenicity of SphK1-overexpressing ALDH-positive cells over a period of 6 weeks . The stability and degradation of TY-52156 in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of TY-52156 vary with different dosages in animal models. In male SD rats, oral administration of TY-52156 at doses of 10 mg/kg and 30 mg/kg inhibited S1P3 receptor-induced bradycardia . In murine models of breast cancer and colon cancer, TY-52156 enhanced the efficacy of CAR-T cell therapy and improved antitumor efficacy . The toxic or adverse effects of TY-52156 at high doses have not been extensively reported.
Metabolic Pathways
TY-52156 is involved in metabolic pathways related to the S1P3 receptor. It inhibits the S1P-induced expansion of cancer cells and reduces the expression of proinflammatory cytokines . The specific enzymes or cofactors that interact with TY-52156 in these pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels have been demonstrated in various studies .
Transport and Distribution
TY-52156 is transported and distributed within cells and tissues through its interaction with the S1P3 receptor . It is a cell-permeable compound that can effectively inhibit S1P3 receptor activity in various cell types . The specific transporters or binding proteins that interact with TY-52156 have not been extensively studied, but its localization and accumulation within cells have been demonstrated in various studies .
Subcellular Localization
The subcellular localization of TY-52156 is primarily associated with its interaction with the S1P3 receptor . It inhibits S1P-induced calcium release and Rho activation in vascular smooth muscle cells, indicating its localization in the cytoplasm and cell membrane . The specific targeting signals or post-translational modifications that direct TY-52156 to specific compartments or organelles have not been extensively studied.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TY 52156 involves the reaction of 1-(4-chlorophenylamino)-1-(4-chlorophenylhydrazono)-3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions . The detailed synthetic route and specific reaction conditions are proprietary and typically not disclosed in public literature.
Industrial Production Methods: : Industrial production of TY 52156 follows standard protocols for the synthesis of hydrazonamide derivatives. The process involves large-scale chemical reactions under stringent quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : TY 52156 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazonamide moiety . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TY 52156 .
Mechanism of Action
TY 52156 exerts its effects by selectively binding to and antagonizing the sphingosine 1-phosphate receptor 3 . This inhibition prevents the receptor from mediating the sphingosine 1-phosphate-stimulated calcium response, thereby modulating various downstream signaling pathways. The molecular targets include the sphingosine 1-phosphate receptor 3, and the pathways involved are related to calcium signaling and cellular responses to sphingosine 1-phosphate .
Comparison with Similar Compounds
Similar Compounds
FTY720: Another sphingosine 1-phosphate receptor modulator, but it acts as an agonist rather than an antagonist.
CYM50358: A selective antagonist for the sphingosine 1-phosphate receptor 4.
N,N-Dimethylsphingosine: An inhibitor of sphingosine kinase, affecting sphingosine 1-phosphate levels indirectly.
Uniqueness: : TY 52156 is unique in its high selectivity and potency as an antagonist for the sphingosine 1-phosphate receptor 3. It displays minimal activity on other sphingosine 1-phosphate receptors, making it a valuable tool for studying the specific role of sphingosine 1-phosphate receptor 3 in various biological processes .
properties
IUPAC Name |
N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONRRGIRSGNWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132813 | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934369-14-9 | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




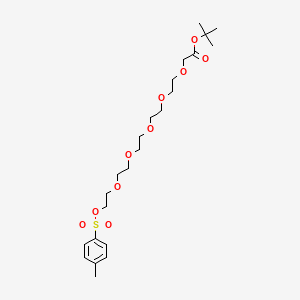
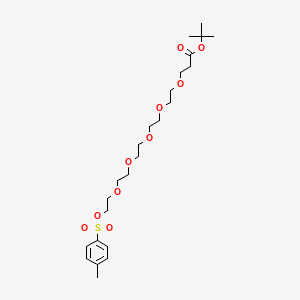
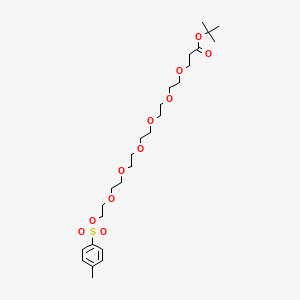

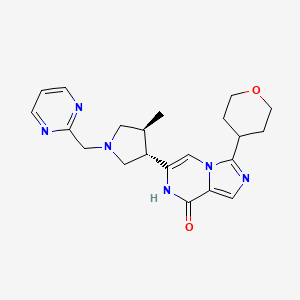
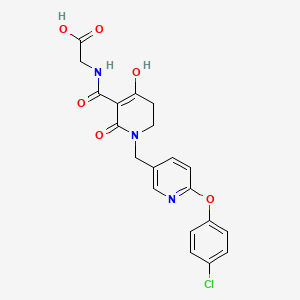
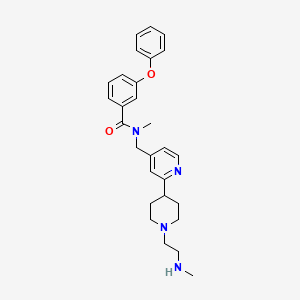

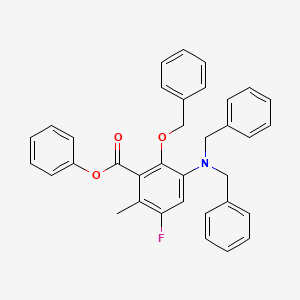
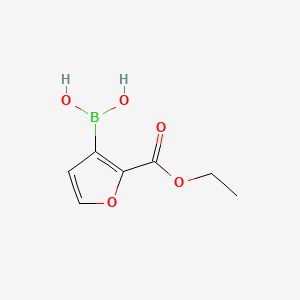
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)
